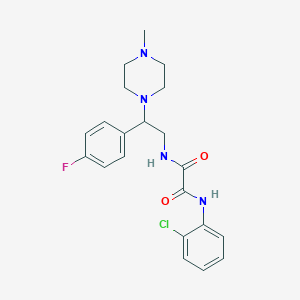
N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClFN4O2 and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Fluorophenyl group : May influence binding affinity due to the electron-withdrawing nature of fluorine.
- Methylpiperazine moiety : Contributes to its pharmacokinetic profile and receptor binding.
The molecular formula is C20H24ClFN3O2, with a molecular weight of approximately 426.95 g/mol.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). The compound is hypothesized to modulate neurotransmitter systems, notably through interactions with:
- Cannabinoid receptors (CB1) : Involved in pain modulation and appetite regulation.
- Serotonin receptors : Potential implications for mood disorders.
The structural features allow for specific interactions with hydrophobic pockets in proteins, facilitating binding and subsequent biological effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities and modulate receptor functions. For instance, it has shown promising results in:
- Cell viability assays : Exhibiting cytotoxic effects on various cancer cell lines at micromolar concentrations.
- Receptor binding assays : Indicating significant affinity for CB1 receptors, which suggests potential therapeutic applications in pain management and appetite control.
Case Studies
Several studies have investigated the compound's pharmacological profile:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Methodology : MDA-MB-231 breast cancer cells were treated with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM.
-
Study on CNS Effects :
- Objective : Assess modulation of serotonin receptors.
- Methodology : In vitro assays using human neuronal cell lines.
- Results : The compound demonstrated significant modulation of serotonin receptor activity, suggesting potential antidepressant effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential anticancer activity |
| SR141716A | Piperidine ring; similar binding sites | CB1 antagonist |
| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |
These comparisons highlight the distinct structural elements of this compound that may contribute to its unique biological activities.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(23)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSCDPZKOZWADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














